![molecular formula C15H12O4 B3058027 (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone CAS No. 872881-74-8](/img/structure/B3058027.png)

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone

Overview

Description

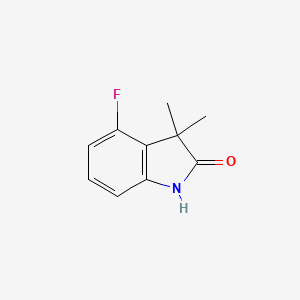

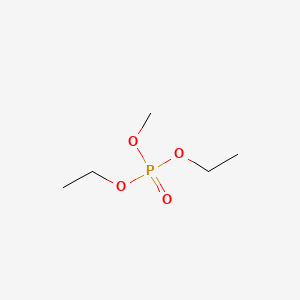

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone , also known by its chemical formula C<sub>15</sub>H<sub>10</sub>O<sub>4</sub> , is a compound with intriguing properties. It belongs to the class of aryl ketones and contains both a benzodioxole ring and a phenyl group. The compound’s structure combines aromatic moieties, making it an interesting target for study.

Synthesis Analysis

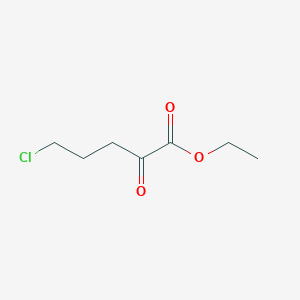

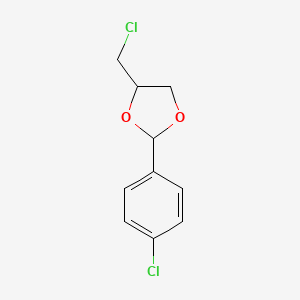

The synthesis of this compound involves several steps. One common approach is the Friedel-Crafts acylation reaction , where an aromatic ring (such as benzene) reacts with an acyl chloride (in this case, the ketone precursor). The reaction typically occurs in the presence of a Lewis acid catalyst (e.g., aluminum chloride ). The resulting product is the desired (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone.

Molecular Structure Analysis

The molecular structure of this compound reveals its key features:

- The benzodioxole ring consists of two fused benzene rings with an oxygen bridge.

- The phenyl group is attached to the benzodioxole ring via a carbonyl (ketone) group.

- The methoxy group (–OCH<sub>3</sub>) is positioned ortho to the carbonyl group.

Chemical Reactions Analysis

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone can participate in various chemical reactions:

- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents.

- Substitution : The aromatic rings can undergo electrophilic substitution reactions.

- Oxidation : The methoxy group can be oxidized to a hydroxyl group.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is approximately X°C .

- Solubility : It is soluble in organic solvents like acetone , ethyl acetate , and chloroform .

- Color : Typically appears as a white to pale yellow solid .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

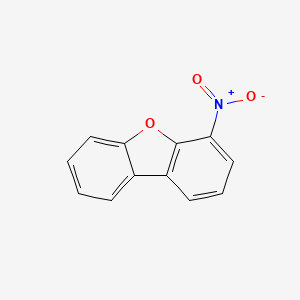

Antimicrobial and Antioxidant Activities : Derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, a related compound, have been studied for their antimicrobial and antioxidant properties. These studies found varied antibacterial activities and significant free radical scavenging activities, supported by docking studies (Rashmi et al., 2014).

Antibacterial Benzophenone : A specific derivative, identified from the plant Securidaca longepedunculata, showed antibacterial activity against Pseudomonous aeruginosa, suggesting potential for treating bacterial infections (Joseph et al., 2006).

Synthesis and Applications in Drug Development

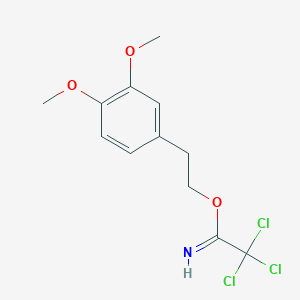

Novel Benzofuran Based Triazoles : The synthesis of novel benzofuran based triazoles, involving a (4-methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone structure, demonstrated high antimicrobial activity, highlighting their potential in drug development (Sunitha et al., 2017).

Antitumor Activity : Studies have explored the antitumor activities of certain derivatives, showing inhibitory effects on a range of cancer cell lines, particularly in leukemia and lung cancer (Bhole & Bhusari, 2011).

Antileishmanial and Antioxidant Agents : Novel benzofuran derivatives with a methoxyphenyl methanone structure have been synthesized and evaluated for antileishmanial and antioxidant activities, showing significant results compared to standard treatments (Patil et al., 2017).

Vascular Disrupting Agents : Some derivatives have shown properties as vascular disrupting agents, with potential application in cancer treatment, due to their tubulin affinity and effects on endothelial cells (Chang et al., 2014).

Structural Analysis and Material Synthesis

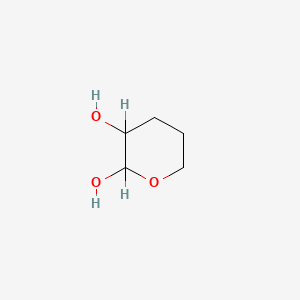

Crystal Structure Analysis : The crystal structures of various derivatives have been analyzed, providing insights into their molecular conformations and stability, which is critical for developing new materials and pharmaceuticals (Akkurt et al., 2003).

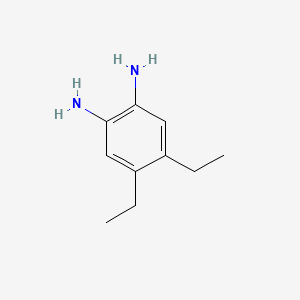

Synthesis of Oligobenzimidazoles : Oligobenzimidazole derivatives have been synthesized for investigating their optical, electrical, electrochemical, and thermal properties, contributing to material science research (Anand & Muthusamy, 2018).

Safety And Hazards

- Toxicity : Caution should be exercised due to potential toxicity.

- Handling : Use appropriate protective equipment when handling this compound.

- Storage : Store in a cool, dry place away from direct sunlight.

Future Directions

Research avenues include:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Explore modifications for improved properties.

- Applications : Assess its utility in organic synthesis or materials science.

Please note that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details1234.

properties

IUPAC Name |

(4-methoxy-1,3-benzodioxol-5-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-14-11(7-8-12-15(14)19-9-18-12)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKAEERDMQPLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475539 | |

| Record name | 2-methoxy-3,4-methylenedioxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone | |

CAS RN |

872881-74-8 | |

| Record name | 2-methoxy-3,4-methylenedioxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

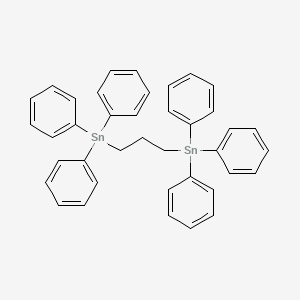

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide](/img/structure/B3057947.png)

![2-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]-1,2,4,5,6,7-hexahydro-3H-indazol-3-one](/img/structure/B3057949.png)

![L-Tryptophan, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3057952.png)